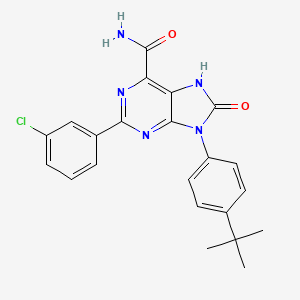
O-Methyl-decanolactim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ocular Drug Delivery Challenges
- Ocular Pharmacokinetics and Drug Delivery: The unique barriers protecting the eye make ocular drug delivery challenging. Innovations in delivering therapeutic agents, including growth factors, gene therapy, and tissue engineering, are crucial for treating eye diseases. This area of research highlights the importance of overcoming delivery barriers to enhance treatment efficacy (Urtti, 2006).
Epigenetic Modifications in Cancer Treatment
- DNA Methylation and Immune Signaling in Cancer: Studies show that DNA methyltransferase inhibitors (DNMTis) can upregulate immune signaling in cancer through the viral defense pathway, indicating a potential therapeutic strategy in oncology (Chiappinelli et al., 2015). This suggests that understanding and manipulating epigenetic modifications can offer new avenues for cancer treatment.
- Combination Chemotherapy in Acute Lymphoblastic Leukemia: Research on combining decitabine and vorinostat with chemotherapy indicates potential benefits in treating relapsed/refractory acute lymphoblastic leukemia (ALL), highlighting the role of epigenetic drugs in enhancing treatment outcomes (Burke et al., 2014).
Melanogenesis Inhibition
- Inhibitory Effects on Melanogenesis: Research on 1-O-methyl-fructofuranose from Schisandra chinensis fruit demonstrates its potential in inhibiting melanin synthesis and tyrosinase activity, which could be relevant in studying compounds like O-Methyl-decanolactim for similar applications (Oh et al., 2010).
Immunotherapy and DNA Methylation
- Decitabine and Immune Therapy in Ovarian Cancer: Explorations into combining decitabine with immune checkpoint blockade therapy reveal a potential synergistic effect in treating ovarian cancer, underscoring the importance of epigenetic modulation in enhancing immunotherapeutic strategies (Wang et al., 2015).
Propriétés
IUPAC Name |
2-methoxy-1-azacycloundecene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-11/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYPSHGIGGIBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-N-(2-methylpropyl)propanamide](/img/structure/B2355745.png)
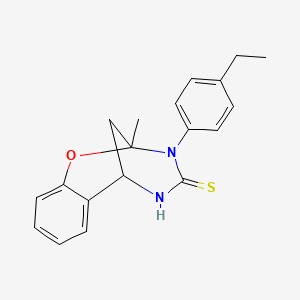
![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)

![6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2355755.png)
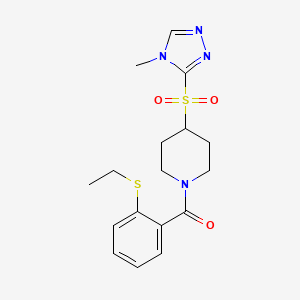

![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)
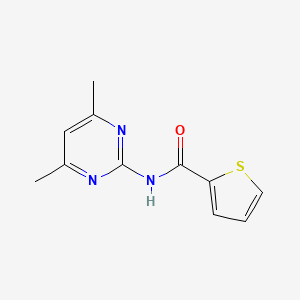
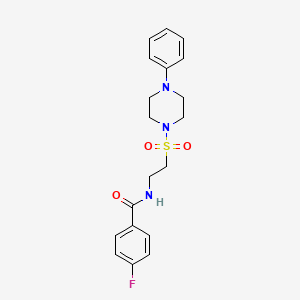
![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![2-amino-3-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2355765.png)
